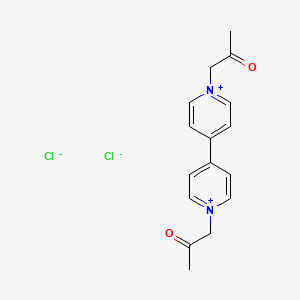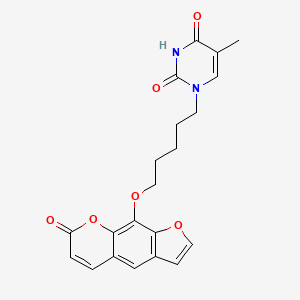
1,2-Oxazole-3,5-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxazole-3,5-dicarbonyl dichloride is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is a derivative of oxazole, which is known for its wide range of biological activities and applications in medicinal chemistry . The presence of two carbonyl chloride groups at positions 3 and 5 makes this compound highly reactive and useful in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-oxazole-3,5-dicarbonyl dichloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with an amine, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Oxazole-3,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids, transition metal complexes
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amides, esters, and thioesters. These products have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
1,2-Oxazole-3,5-dicarbonyl dichloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2-oxazole-3,5-dicarbonyl dichloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazole: Contains the oxazole ring but with different substitution patterns.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Thiazole: Contains a sulfur atom instead of oxygen in the ring structure.
Uniqueness
1,2-Oxazole-3,5-dicarbonyl dichloride is unique due to the presence of two highly reactive carbonyl chloride groups, which make it a versatile intermediate in chemical synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from other similar compounds .
Propiedades
| 80887-20-3 | |
Fórmula molecular |
C5HCl2NO3 |
Peso molecular |
193.97 g/mol |
Nombre IUPAC |
1,2-oxazole-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C5HCl2NO3/c6-4(9)2-1-3(5(7)10)11-8-2/h1H |
Clave InChI |
BTAZTUZCVOPGQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(ON=C1C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
